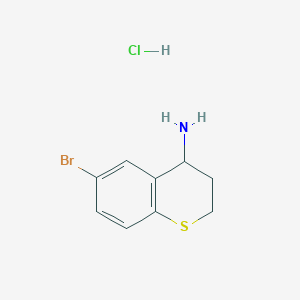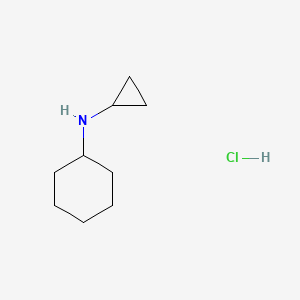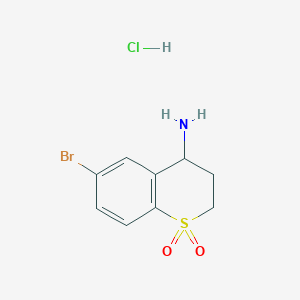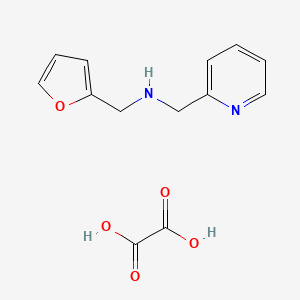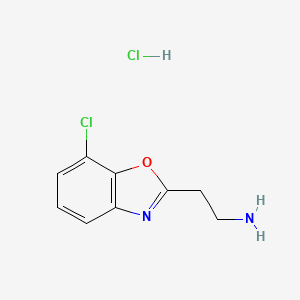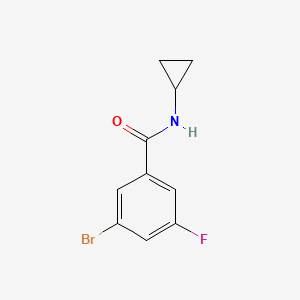
3-bromo-N-cyclopropyl-5-fluorobenzamide
Overview
Description
“3-bromo-N-cyclopropyl-5-fluorobenzamide” is a chemical compound with the CAS Number: 1147712-88-6 . It has a molecular weight of 258.09 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9BrFNO/c11-7-3-6 (4-8 (12)5-7)10 (14)13-9-1-2-9/h3-5,9H,1-2H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 258.09 .
Scientific Research Applications
Synthesis and Radiochemical Applications
One of the primary scientific applications of compounds structurally related to 3-bromo-N-cyclopropyl-5-fluorobenzamide involves their synthesis and use as radiochemicals. For instance, research has led to the development of high-affinity sigma2-receptor ligands, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide and its analogs, which demonstrate significant uptake in tumor cells, highlighting their potential in identifying and imaging solid tumors with PET (Positron Emission Tomography) scans. These compounds, through their biodistribution studies in animal models, show promising results in tumor-to-normal tissue ratios, indicating their potential utility in diagnostic imaging for cancer detection and monitoring (Rowland et al., 2006).
Antimicrobial and Anticancer Activity
Another research avenue explores the antimicrobial and anticancer properties of compounds with halogenated benzamide structures. Studies have investigated the biological activity of novel fluoroaryl compounds, including those with bromobenzamide structures, against various bacteria and cancer cell lines. These compounds have shown significant antimutagenic and antimicrobial activities, suggesting their potential as leads in the development of new therapeutic agents targeting specific types of cancer and microbial infections (Hussin et al., 2014).
Fluorination Chemistry
Further scientific applications involve the exploration of fluorination chemistry, where researchers have identified methods for the fluorination of benzylic, allylic, and unactivated C-H bonds. This process is facilitated by compounds like N-fluoro-2-methylbenzamides, which undergo chemoselective fluorine transfer to yield fluorides. Such methodologies demonstrate the role of halogenated benzamides in advancing organic synthesis, particularly in introducing fluorine atoms into complex molecules, thereby altering their chemical properties for varied applications, including pharmaceutical development (Groendyke et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-bromo-N-cyclopropyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMRBDAFAQSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
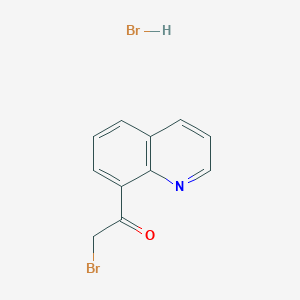
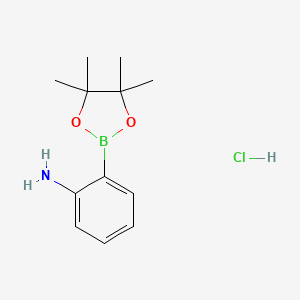


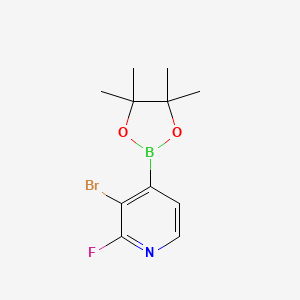
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

